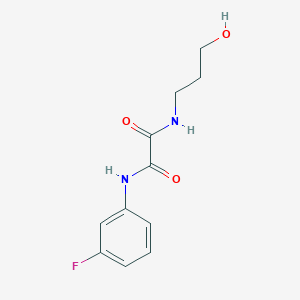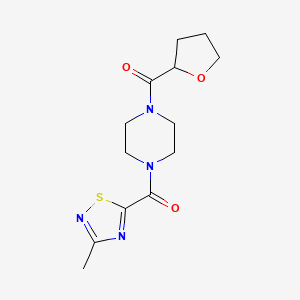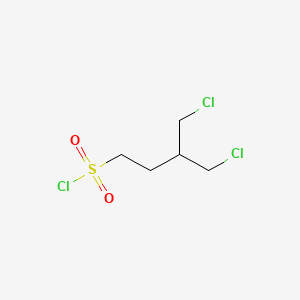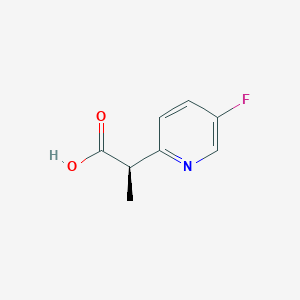
(2R)-2-(5-Fluoropyridin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(5-Fluoropyridin-2-yl)propanoic acid, also known as 5-Fluoro-2-pyridylalanine, is an amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a fluorinated analog of the natural amino acid phenylalanine and has been found to exhibit unique biochemical and physiological properties that make it a valuable tool for studying protein structure and function.
作用機序
The mechanism of action of (2R)-2-(5-Fluoropyridin-2-yl)propanoic acid is not fully understood, but it is believed to act as a structural mimic of phenylalanine in proteins. The fluorine atom in this compound is thought to introduce subtle changes in protein structure and dynamics, which can alter protein function in a variety of ways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of unique biochemical and physiological effects. For example, this compound has been shown to alter the binding affinity of certain ligands to proteins, as well as affect protein stability and folding. Additionally, this compound has been found to be non-toxic to cells at concentrations typically used in research applications.
実験室実験の利点と制限
One of the main advantages of (2R)-2-(5-Fluoropyridin-2-yl)propanoic acid is its ability to selectively incorporate into proteins containing phenylalanine residues. This makes it a valuable tool for studying specific proteins and their functions. However, one limitation of this compound is that it may not be suitable for all proteins, as the introduction of a fluorine atom can alter protein structure and function in unpredictable ways.
将来の方向性
There are many potential future directions for research involving (2R)-2-(5-Fluoropyridin-2-yl)propanoic acid. One area of interest is the development of new methods for incorporating this compound into proteins, as well as the development of new probes and assays for studying protein function using this compound. Additionally, there is potential for this compound to be used in drug discovery and development, as it may be possible to use this compound as a tool for studying the interactions between drugs and their protein targets.
合成法
The synthesis of (2R)-2-(5-Fluoropyridin-2-yl)propanoic acid involves several steps starting from commercially available starting materials. The first step involves the conversion of 2-cyanopyridine to 2-(5-fluoropyridin-2-yl)acetonitrile through a nucleophilic substitution reaction. The resulting intermediate is then reduced to the corresponding alcohol, which is subsequently converted to the final product through a diastereoselective alkylation reaction using (R)-2-bromo-1-phenylethanol as the chiral auxiliary.
科学的研究の応用
(2R)-2-(5-Fluoropyridin-2-yl)propanoic acid has been used extensively in scientific research as a tool for studying protein structure and function. This compound is particularly useful for studying proteins that contain phenylalanine residues, as it can be selectively incorporated into these proteins using standard protein expression techniques. Once incorporated, the fluorine atom in this compound can be used as a probe to study protein dynamics, ligand binding, and other aspects of protein function.
特性
IUPAC Name |
(2R)-2-(5-fluoropyridin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5(8(11)12)7-3-2-6(9)4-10-7/h2-5H,1H3,(H,11,12)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTNNUFIJSCMHK-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2824090.png)
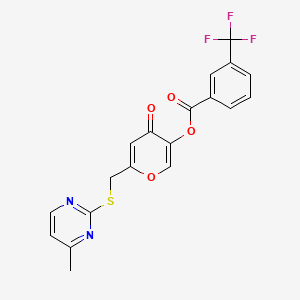
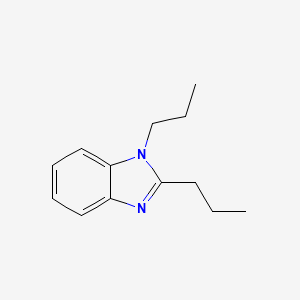
![2-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2824096.png)
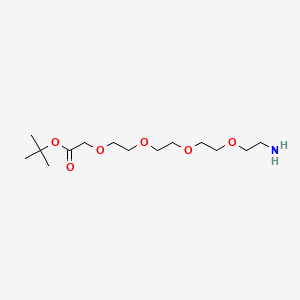
![4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2824098.png)


![1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2824104.png)

